![molecular formula C17H13FN2O2S B2946494 2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole CAS No. 339101-48-3](/img/structure/B2946494.png)

2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

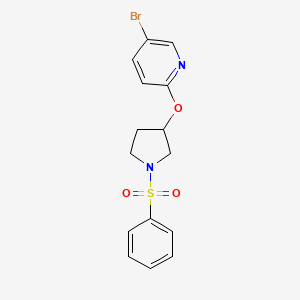

The compound “2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole” is a heterocyclic aromatic organic compound with a molecular weight of 328.36 . Its molecular formula is C17H13FN2O2S . This compound is not intended for human or veterinary use and is used only for research purposes.

Molecular Structure Analysis

The SMILES notation for this compound is O=S(N1N=C2C3=CC=CC=C3CCC2=C1)(C4=CC=C(F)C=C4)=O . This notation provides a way to represent the structure of the molecule in text format, indicating the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . Further specific details such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications

Fluorescent Molecular Probes

Fluorescent molecular probes are valuable tools in biological research for tracking and studying molecular processes. A study by Diwu et al. (1997) discusses the synthesis and spectral properties of fluorescent solvatochromic dyes, which show strong solvent-dependent fluorescence due to an intramolecular charge transfer. These properties suggest their potential application as ultrasensitive fluorescent molecular probes for biological events and processes (Diwu et al., 1997).

Antimicrobial Activity

Compounds with antimicrobial properties are crucial in fighting infections. Abdel-Wahab et al. (2014) synthesized a series of 3-(4-fluorophenyl)-benzo[g]indazoles derivatives that demonstrated inhibitory effects on a wide range of microbes, highlighting their potential as antimicrobial agents (Abdel-Wahab et al., 2014).

Proton Exchange Membranes

Singh et al. (2014) investigated the proton exchange properties of new fluorinated sulfonated polytriazoles. These materials exhibit high thermal and chemical stabilities, low water uptake, and good mechanical properties, making them interesting for applications as proton exchange membranes (Singh et al., 2014).

Quantum Mechanical Studies

A study on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds by Mary et al. (2019) explored their potential light harvesting properties. Through quantum mechanical studies, these compounds showed promise in the development of novel inhibitor molecules and applications in the design of new dye-sensitized solar cells (Mary et al., 2019).

Mechanism of Action

Target of Action

Indazole derivatives have been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .

Mode of Action

Indazole derivatives have been reported to interact with various targets to exert their biological effects . For instance, some indazole derivatives have been found to inhibit the activity of enzymes such as lipoxygenase and poly(ADP-ribose) polymerase (PARP) .

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .

Result of Action

Indazole derivatives have been reported to exert various biological effects, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-4,5-dihydrobenzo[g]indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S/c18-14-7-9-15(10-8-14)23(21,22)20-11-13-6-5-12-3-1-2-4-16(12)17(13)19-20/h1-4,7-11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEHSVFFWKPSAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN(N=C2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)

![N-(4-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2946412.png)

![2-[(3,4-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2946416.png)

![4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine](/img/structure/B2946422.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2946424.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2946426.png)

![tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate](/img/structure/B2946429.png)

![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946431.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole](/img/structure/B2946433.png)